5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with two bromine atoms and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 5 positions.
Formation of Oxadiazole Ring: The brominated thiophene is then reacted with appropriate reagents to form the oxadiazole ring. This step often involves the use of hydrazine derivatives and carboxylic acids under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Coupling Products: Biaryl compounds and other complex structures.
Oxidation and Reduction Products: Modified oxadiazole derivatives.
Scientific Research Applications
5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Materials Science: Used in the synthesis of conjugated polymers for electronic and optoelectronic applications.
Medicinal Chemistry: Investigated for its potential as an antiviral and anticancer agent due to its unique structural features.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A related thiophene derivative with similar reactivity.
2,5-Dibromo-3-hexylthiophene: Another brominated thiophene used in polymer synthesis.
Uniqueness
5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both brominated thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This makes it particularly valuable in the design of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C7H2Br2N2O3S |
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Molecular Weight |
353.98 g/mol |
IUPAC Name |
5-(4,5-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H2Br2N2O3S/c8-2-1-3(15-4(2)9)6-10-5(7(12)13)11-14-6/h1H,(H,12,13) |
InChI Key |
BKYUCTYCCLHPPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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